3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide
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Overview
Description
“3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide” is a chemical compound with the molecular formula C17H14F3N3O2S . It is a derivative of quinoline, a heterocyclic aromatic compound .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline ring, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The quinoline ring is substituted with a trifluoromethyl group and an amino-benzenesulfonamide group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 381.372 Da . Other specific physical and chemical properties are not detailed in the available literature.Scientific Research Applications
- MTFQABS has been investigated for its antibacterial potential. Researchers explore its efficacy against various bacterial strains, aiming to develop novel antibiotics or enhance existing ones. The trifluoromethyl group and quinoline scaffold contribute to its unique antibacterial properties .
- MTFQABS derivatives have been synthesized and evaluated for medicinal purposes. Researchers assess their pharmacological profiles, including bioavailability, toxicity, and target specificity. These studies pave the way for drug development and optimization .
Antibacterial Activity
Medicinal Chemistry
Mechanism of Action
Target of Action
The primary target of 3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide is the glucose transporter GLUT1 . GLUT1 is a cell membrane protein that facilitates the transport of glucose across the plasma membranes of mammalian cells .
Mode of Action
3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide acts as a potent, highly selective, and cell-permeable inhibitor of GLUT1 . It binds to GLUT1, inhibiting its function and thereby reducing glucose uptake by cells .
Pharmacokinetics
Its cell-permeable nature suggests it can be absorbed and distributed into cells effectively
Result of Action
The primary molecular effect of this compound is the inhibition of glucose uptake by cells, which can disrupt cellular energy production . On a cellular level, this could lead to reduced cell growth or even cell death, particularly in cells that are highly dependent on glucose for energy, such as cancer cells.
properties
IUPAC Name |
3-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c1-10-7-15(23-12-3-2-4-13(9-12)26(21,24)25)14-6-5-11(17(18,19)20)8-16(14)22-10/h2-9H,1H3,(H,22,23)(H2,21,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIATEBWKWFRQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC(=CC=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide |
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